molecular formula C25H28N2O6 B2819602 (E)-methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-(furan-2-yl)acryloyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 883250-69-9

(E)-methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-(furan-2-yl)acryloyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No. B2819602
CAS RN: 883250-69-9
M. Wt: 452.507
InChI Key: KCSGLKNJPSHZCH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-(furan-2-yl)acryloyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards synthesizing heterocyclic compounds and exploring their chemical reactivity. For example, studies on the synthesis of pyrrole derivatives through reactions of furan compounds with different nucleophiles demonstrate the versatility of these organic frameworks in creating a variety of chemical structures. These synthetic pathways often involve catalytic processes or specific reaction conditions to achieve desired outcomes, such as intramolecular cyclization reactions to form complex heterocycles (Kollenz et al., 1976; Singh et al., 2014).

Computational Studies

Computational and theoretical studies provide insights into the electronic structure and potential reactivity of similar compounds. For instance, density functional theory (DFT) has been employed to investigate the nonlinear optical (NLO) properties of certain derivatives, suggesting their applicability in materials science for the development of new optical materials (Kiven et al., 2023).

properties

IUPAC Name

methyl 4-[1-[2-(diethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-4-26(5-2)14-15-27-22(17-8-10-18(11-9-17)25(31)32-3)21(23(29)24(27)30)20(28)13-12-19-7-6-16-33-19/h6-13,16,22,29H,4-5,14-15H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSGLKNJPSHZCH-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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